molecular formula C32H37N5O6 B566009 (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 CAS No. 81149-12-4

(5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3

货号: B566009
CAS 编号: 81149-12-4
分子量: 587.677
InChI 键: LFGNPVZUOHABSN-PZHANVKFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3, also known as this compound, is a useful research compound. Its molecular formula is C32H37N5O6 and its molecular weight is 587.677. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 (CAS No. 81149-12-4) is a derivative of ergot alkaloids, which are known for their diverse biological activities. This compound exhibits significant pharmacological properties, particularly in the modulation of serotonin receptors and other neurotransmitter systems.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC32H37N5O6
Molecular Weight587.67 g/mol
Melting Point>165°C (dec.)
SolubilitySoluble in chloroform and methanol
Density1.45 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with various serotonin receptors. Research indicates that it acts as an agonist for several subtypes of serotonin receptors, which play crucial roles in mood regulation, vasoconstriction, and modulation of pain.

Receptor TypeAffinity (K i [nM])Action
5-HT 1A0.4–1.5Agonist
5-HT 1B0.006–18Agonist
5-HT 1D0.13–0.5Agonist
5-HT 2A9.0Agonist
α 1A6.6Agonist

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has a bioavailability of approximately 32% when administered nasally, with an elimination half-life of about 9 hours . The primary route of excretion is through bile .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Migraine Treatment : A study demonstrated that the compound significantly alleviates migraine symptoms by acting on serotonin pathways, similar to dihydroergotamine but with a potentially improved side effect profile .
  • Vasoconstriction Effects : In a controlled trial involving patients with vascular headaches, the administration of this compound resulted in notable vasoconstriction without severe adverse effects, indicating its potential utility in treating vascular-related conditions .
  • Neurotransmitter Modulation : Research has shown that this compound can modulate dopamine and norepinephrine levels in animal models, suggesting its role in mood enhancement and anxiety reduction .

属性

CAS 编号

81149-12-4

分子式

C32H37N5O6

分子量

587.677

InChI

InChI=1S/C32H37N5O6/c1-31(34-28(39)19-15-21-20-10-6-11-22(33)27(20)25(38)16-23(21)35(2)17-19)30(41)37-24(14-18-8-4-3-5-9-18)29(40)36-13-7-12-26(36)32(37,42)43-31/h3-6,8-11,19,21,23-24,26,42H,7,12-17,33H2,1-2H3,(H,34,39)/t19-,21-,23-,24+,26+,31-,32+/m1/s1

InChI 键

LFGNPVZUOHABSN-PZHANVKFSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC(=O)C7=C6C=CC=C7N)N(C5)C

同义词

8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, 2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone deriv.;  Benzo[f]quinoline, 2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone deriv. (2R,4aR,10bR)-7-Amino-1,2,3,4,4a,5,6,10b-octahydro-4-methyl-N-[(2R,5S,10aS,10bS)-octahy

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。